molecular formula C18H18N4O3 B2632748 (1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034283-46-8

(1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2632748
CAS RN: 2034283-46-8
M. Wt: 338.367
InChI Key: PEOFQBAJSPLRHT-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Flavor and Aroma Enhancement in Food and Beverages

The compound exhibits potent flavor and aroma characteristics. Specifically, it contributes to the green pepper aroma commonly found in certain wines and grapes. Researchers have explored its role in enhancing sensory attributes, particularly in wine grape varieties like Cabernet Sauvignon . Understanding its biosynthesis and incorporation mechanisms can aid in optimizing flavor profiles in food and beverages.

Medicinal Chemistry

Indole derivatives have diverse biological activities, making them promising candidates for drug development. Researchers could explore the compound’s potential as an anticancer agent, anti-inflammatory drug, or antimicrobial agent. Structural modifications may enhance its pharmacological properties .

Biochemical Pathways and Enzyme Regulation

Understanding the biosynthesis of this compound involves unraveling its metabolic pathway. Researchers have proposed that 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) serves as a key intermediate in its production. Investigating enzymes involved in its synthesis and regulation could shed light on its biological functions .

properties

IUPAC Name

1H-indol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-17(20-8-7-19-16)25-13-6-9-22(11-13)18(23)15-10-12-4-2-3-5-14(12)21-15/h2-5,7-8,10,13,21H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFQBAJSPLRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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